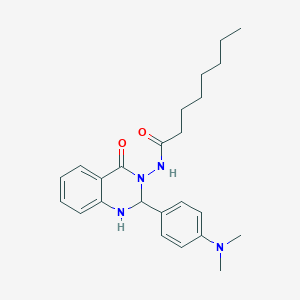
N-(2-(4-(dimethylamino)phenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(dimethylamino)phenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)octanamide is a complex organic compound with a unique structure that includes a quinazolinone core and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)octanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Octanamide Chain: This step involves the coupling of the quinazolinone intermediate with an octanoyl chloride or octanoic acid derivative in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially modifying the quinazolinone core or the amide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced amide or quinazolinone structures.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)octanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing drugs targeting various biological pathways, including enzyme inhibition and receptor modulation.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological processes involving quinazolinone derivatives, such as DNA intercalation and protein binding.
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)octanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity through binding to the active site or allosteric sites.
Receptors: Interaction with cell surface or intracellular receptors, leading to modulation of signal transduction pathways.
DNA/Protein Binding: Intercalation into DNA or binding to specific proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(dimethylamino)ethoxy)phenyl)acetamide hydrochloride
- 4-(dimethylamino)benzamide
- 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)octanamide stands out due to its specific combination of a quinazolinone core with a dimethylamino group and an octanamide chain. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]octanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-4-5-6-7-8-13-22(29)26-28-23(18-14-16-19(17-15-18)27(2)3)25-21-12-10-9-11-20(21)24(28)30/h9-12,14-17,23,25H,4-8,13H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKCCLOCJHZFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
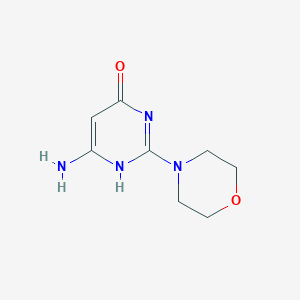
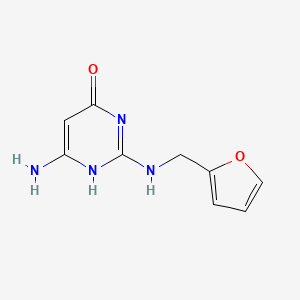
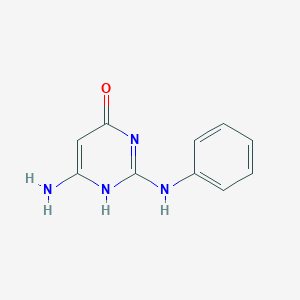
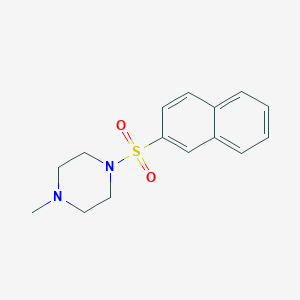
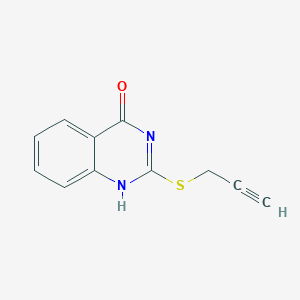
![2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B7728759.png)
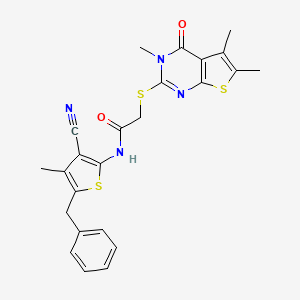
![[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B7728770.png)

![Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B7728786.png)

![3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID](/img/structure/B7728813.png)
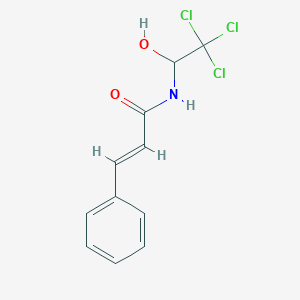
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]pyridine-4-carboxamide](/img/structure/B7728821.png)
